molecular formula C22H20N4O2 B187494 N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 5682-63-3

N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B187494
CAS RN: 5682-63-3
M. Wt: 372.4 g/mol
InChI Key: UFJJILJIRAZBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as MPP, is a chemical compound with potential therapeutic applications. It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds and has been studied for its potential as an anticancer agent.

Mechanism Of Action

N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its anticancer effects by inhibiting the activity of the enzyme CDK4/6, which is involved in cell cycle regulation. By inhibiting CDK4/6, N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide prevents cancer cells from dividing and proliferating, ultimately leading to cell death.

Biochemical And Physiological Effects

In addition to its anticancer effects, N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme PDE5, which is involved in the regulation of blood flow, and may have potential as a treatment for erectile dysfunction.

Advantages And Limitations For Lab Experiments

N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has exhibited potent anticancer activity in vitro and in vivo. However, its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.

Future Directions

There are several potential future directions for research on N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide. One area of interest is the development of N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide analogs with improved potency and selectivity for CDK4/6 inhibition. Another area of interest is the investigation of N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide's potential as a treatment for other diseases, such as erectile dysfunction. Additionally, further studies are needed to determine the safety and efficacy of N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide in humans.

Synthesis Methods

N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be synthesized using a multistep process that involves the condensation of 2-amino-4,6-diphenylpyrimidine with 2-bromoethyl methyl ether and subsequent reaction with hydrazine hydrate. The resulting intermediate is then reacted with 2-chloroacetyl chloride to yield N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide.

Scientific Research Applications

N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells and has exhibited potent anticancer activity in vitro and in vivo.

properties

CAS RN

5682-63-3

Product Name

N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H20N4O2/c1-28-13-12-23-22(27)19-15-21-24-18(16-8-4-2-5-9-16)14-20(26(21)25-19)17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3,(H,23,27)

InChI Key

UFJJILJIRAZBFL-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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